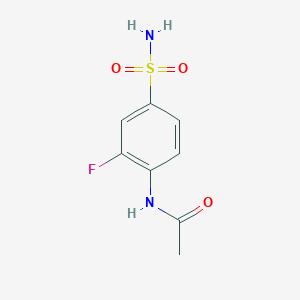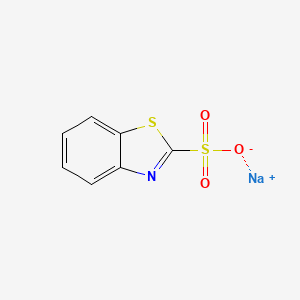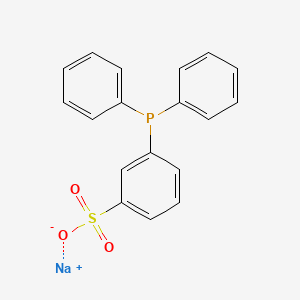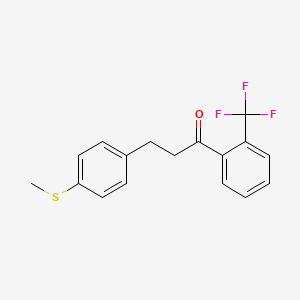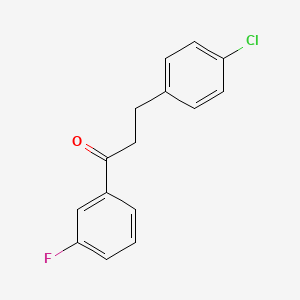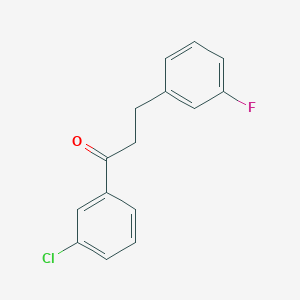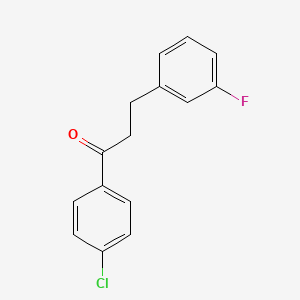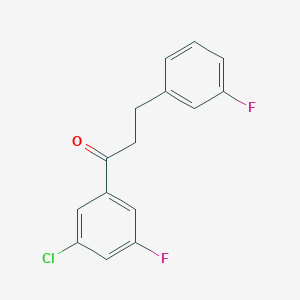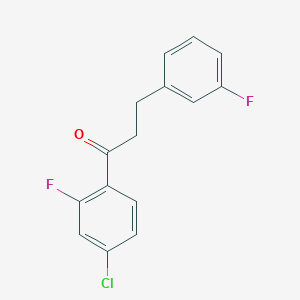
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone involves various strategies, including the use of perfluorinated alkyl groups and trifluoromethyl groups. For instance, oligomers with terminal n-perfluorooctyl groups have been synthesized for use as n-type semiconductors, indicating the potential for similar synthetic approaches in the creation of related compounds . Additionally, the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate demonstrates the use of trifluoromethanesulfonate (triflate) groups, which could be relevant for the synthesis of trifluoroethanone derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone has been studied using various spectroscopic methods. For example, the structure of a related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was confirmed by IR and X-ray diffraction studies . This suggests that similar analytical techniques could be employed to determine the molecular structure of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone.
Chemical Reactions Analysis
The reactivity of trifluoroethyl groups in chemical reactions has been explored, as seen in the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate, where reactions with aromatic aldehydes and secondary amines were investigated . This provides insight into the types of chemical reactions that 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone might undergo, such as Wittig olefination or hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by high thermal stability and unique electronic properties due to the presence of fluorine atoms. For instance, fluorinated polyimides derived from a trifluoromethylphenyl-trifluoroethane monomer exhibit good solubility in polar organic solvents and excellent thermal stability . These properties are likely to be relevant for 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone as well, given the presence of similar functional groups.
Scientific Research Applications
Antifungal and Antibacterial Activity
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone has been utilized in the synthesis of compounds with notable antifungal and antibacterial properties. For example, derivatives involving aminothiazole were synthesized using this compound and demonstrated effective antibacterial and antifungal activities against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans (K. Sujatha, Shilpa, R. Gani, 2019).
Catalytic Enantioselective Synthesis
The compound has been employed in the catalytic enantioselective synthesis of key propargylic alcohol intermediates. This synthesis is integral to the production of certain pharmaceuticals, such as the anti-HIV drug Efavirenz. The process demonstrated high yields and enantiomeric excesses, highlighting its potential in pharmaceutical synthesis (Yu Zheng, Lilu Zhang, E. Meggers, 2018).
Polymer Research
Antipathogenic Activity
Thiourea derivatives synthesized using 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone showed significant antipathogenic activity. These compounds exhibited promising effects against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential for developing new antimicrobial agents (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Mechanism of Action
Mode of Action
It is known that the compound is used as a reagent for enantioselective preparation of benzazephinoindoles bearing trifluoromethylated quaternary stereocenters catalyzed by chiral spirocyclic phosphoric acids .
Biochemical Pathways
The compound’s role in the synthesis of benzazephinoindoles suggests it may influence pathways related to these structures .
Result of Action
The compound’s role in the synthesis of benzazephinoindoles suggests it may influence the structures and functions of these molecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPJKNUPFSLMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645229 | |
| Record name | 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
886371-22-8 | |
| Record name | 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone serves as a crucial starting material in the enantioselective synthesis of key propargylic alcohol intermediates for the production of Efavirenz []. Efavirenz is a vital antiretroviral medication used in the treatment of HIV infection. The development of efficient and enantioselective synthetic routes to this drug is essential for ensuring access to affordable treatment options.
A: The paper describes the use of a chiral-at-ruthenium catalyst to facilitate the enantioselective alkynylation of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone []. This reaction results in the formation of a chiral propargylic alcohol, a key intermediate in the multi-step synthesis of Efavirenz. This catalytic approach offers high yields (99%) and excellent enantioselectivity (95% ee) at remarkably low catalyst loadings (0.2 mol%, approximately 500 TON) []. This represents a significant advancement in the synthesis of this important pharmaceutical compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




